molecular formula C16H12BrNO5 B14906385 2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one

2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one

Cat. No.: B14906385
M. Wt: 378.17 g/mol
InChI Key: PCXZJJBZMLOKRM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one is a heterocyclic compound that features a pyranopyridine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one typically involves multiple steps. One common method starts with the reaction of 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide in ethanol to form a chalcone intermediate. This intermediate is then reacted with 2-cyanothioacetamide under reflux conditions to yield the desired pyranopyridine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Potential to inhibit enzymes involved in microbial growth or cancer cell proliferation.

    Receptor Binding: May bind to specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H12BrNO5

Molecular Weight

378.17 g/mol

IUPAC Name

2-(4-bromophenyl)-3-hydroxy-5,7-dimethoxypyrano[3,2-c]pyridin-4-one

InChI

InChI=1S/C16H12BrNO5/c1-21-11-7-10-12(16(18-11)22-2)13(19)14(20)15(23-10)8-3-5-9(17)6-4-8/h3-7,20H,1-2H3

InChI Key

PCXZJJBZMLOKRM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

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